molecular formula C6H5ClFN B136297 2-(Chloromethyl)-3-fluoropyridine CAS No. 149489-32-7

2-(Chloromethyl)-3-fluoropyridine

Cat. No. B136297
CAS RN: 149489-32-7
M. Wt: 145.56 g/mol
InChI Key: VACDDNDGSMRWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative that is of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of more complex chemical structures. The presence of both chloro and fluoro substituents on the pyridine ring makes it a versatile compound for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2-(Chloromethyl)-3-fluoropyridine, can be achieved through different methods. One approach involves the use of diazonium reactions, where 2-chloro-3-aminopyridine is used as a starting material. The diazotization process is carried out at low temperatures, followed by decomposition in petroleum ether to yield 2-chloro-3-fluoropyridine with a 64% yield . Another method includes the Directed ortho Metallation (DoM)/Halogen Dance (HD) mechanism, which has been applied to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms on the pyridine ring, which can significantly influence the electronic properties of the molecule. For instance, the partial defluorohydrogenation of a chloro-bridged iridium(III) dimer has been shown to lead to the formation of a heteroleptic cyclometalated iridium(III) fluorophenylpyridine complex, where the loss of a fluorine atom was confirmed by X-ray crystallography .

Chemical Reactions Analysis

Halogenated pyridines undergo various chemical reactions, including chemoselective functionalization, cross-coupling reactions, and cycloaddition reactions. For example, 5-bromo-2-chloro-3-fluoropyridine has been selectively functionalized through catalytic amination, neat substitution reactions, and SNAr conditions to afford different substitution products . Additionally, cross-coupling reactions such as Suzuki–Miyaura and Sonogashira reactions have been employed to synthesize triheteroarylpyridine scaffolds from related diiodopyridine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. The photophysical properties of a related iridium(III) complex, for instance, showed a red-shifted emission spectrum due to the loss of a fluorine atom, indicating the impact of halogens on the luminescent properties of these compounds . The reactivity of these molecules in various chemical reactions, such as amidomethylation and cycloaddition, further demonstrates the influence of the halogen atoms on their chemical behavior .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 2-(chloromethyl)-3-fluoropyridine and its derivatives have been primarily used in the synthesis of complex organic molecules. Papaioannou et al. (2020) explored the regioselective amidomethylation of 4-chloro-3-fluoropyridine, leading to a series of 2-amidomethylated pyridines. The study highlighted the application of kinetic deprotonation followed by reaction with DMF and Minisci-type amidomethylation under photo-redox conditions, showcasing the compound's versatility in organic synthesis (Papaioannou et al., 2020). Moreover, Stroup et al. (2007) discussed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, indicating its potential in the selective synthesis of bromide, chloride, and fluorine substitution products, emphasizing its reactivity and importance in the development of chemoselective reactions (Stroup et al., 2007).

Catalysis and Fluorination Processes

Cochon et al. (2010) investigated the fluorination of 2-chloropyridine over metal oxide catalysts, presenting a new system for catalytic fluorination. This study highlighted the effectiveness of metal oxide catalysts like MgO in the formation of 2-fluoropyridine through Cl/F exchange, demonstrating the compound's role in catalytic processes and its potential in facilitating fluorination reactions (Cochon et al., 2010).

Environmental Applications

Stapleton et al. (2006) studied the photolytic degradation of halogenated pyridines like 2-chloropyridine and 2-fluoropyridine in wastewater, providing insight into the environmental applications of these compounds. The research emphasized their susceptibility to photolytic degradation, indicating the potential of 2-(chloromethyl)-3-fluoropyridine and its derivatives in environmental remediation and wastewater treatment (Stapleton et al., 2006).

Safety And Hazards

2-(Chloromethyl)-3-fluoropyridine is likely to be hazardous. It may cause severe skin burns and eye damage . It is moisture sensitive and harmful if swallowed . It may be fatal if inhaled, and contact with water liberates toxic gas .

properties

IUPAC Name

2-(chloromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACDDNDGSMRWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568763
Record name 2-(Chloromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-fluoropyridine

CAS RN

149489-32-7
Record name 2-(Chloromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve (3-fluoro-pyridin-2-yl)-methanol (215 mg, 1.69 mmol) in dichloromethane (10 mL) and cool to 0° C. Add thionyl chloride (160 μL, 2.20 mmol) and stir the reaction for one hour. Add dichloromethane (50 mL) and stir the reaction with saturated aqueous sodium bicarbonate (2×40 mL) and brine (2×40 mL). Separate and dry the organic portion over magnesium sulfate, filter, and concentrate under reduced pressure to provide 198 mg (80%) of product, which is used without further purification. MS: m/z 146, 148 [C6H5ClFN+1]+; 1H NMR (300 MHz, CDCl3): δ 8.41-8.44 (m, 1H), 7.41-7.47 (m, 1H), 7.28-7.34 (m, 1H), 4.75 (d, J=2.0 Hz, 2H); 19F NMR (282 MHz, CDCl3): δ-123.8.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-3-fluoropyridine
Reactant of Route 3
2-(Chloromethyl)-3-fluoropyridine
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-3-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-3-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-3-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.